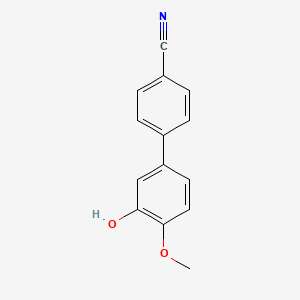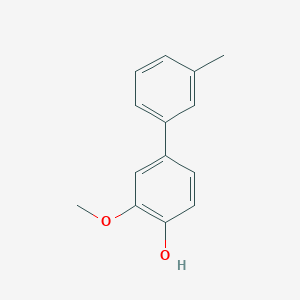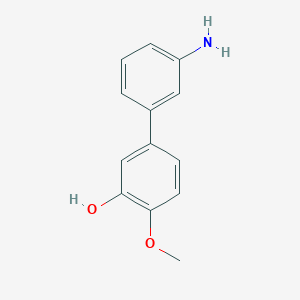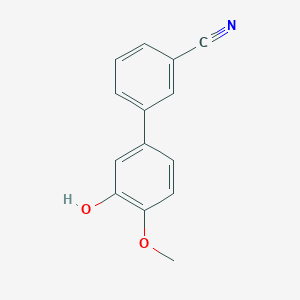
5-(4-Cyanophenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Cyanophenyl)-2-methoxyphenol, 95%, is a synthetic compound with a wide range of applications in scientific research. This compound, also referred to as 5-CMP, has been used extensively in the synthesis of various organic molecules, and has also been used to study the mechanism of action of various drugs.
Aplicaciones Científicas De Investigación
5-CMP has been used in a variety of scientific applications. It has been used in the synthesis of pharmaceuticals and other organic molecules, as well as in the study of the mechanism of action of various drugs. It has also been used in the synthesis of peptides and other biologically active molecules. In addition, 5-CMP has been used to study the effects of various drugs on the biochemical and physiological processes of cells.
Mecanismo De Acción
The mechanism of action of 5-CMP is not fully understood. However, it is known that it acts as a ligand for various proteins and enzymes, and is thought to modulate their activity. It is also believed to interact with various receptors, including those involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMP are not yet fully understood. However, it has been shown to have an effect on the activity of various enzymes and proteins. It has also been shown to have an effect on the expression of various genes, and to have an effect on the transcription of various genes. In addition, it has been shown to have an effect on the metabolism of various drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-CMP in lab experiments include its low cost, its ease of synthesis, and its wide range of applications. It is also relatively stable and can be stored for extended periods of time. However, it is also important to note that 5-CMP is a synthetic compound and may not be suitable for use in all experiments. Additionally, it is important to be aware of potential safety issues when handling this compound.
Direcciones Futuras
There are several potential future directions for the use of 5-CMP in scientific research. These include further studies of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other organic molecules. Additionally, further studies of its mechanism of action and its effect on the expression of various genes could provide valuable insight into its potential therapeutic applications. Finally, further studies of its interactions with various receptors could provide insight into its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-CMP is quite straightforward. It can be synthesized in two steps. First, 4-cyanophenol is reacted with 2-methoxyphenol in the presence of a catalyst, typically a Lewis acid such as boron trifluoride. This reaction yields 5-CMP as the major product. This reaction is usually carried out at room temperature and can be completed in a few hours.
Propiedades
IUPAC Name |
4-(3-hydroxy-4-methoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14-7-6-12(8-13(14)16)11-4-2-10(9-15)3-5-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIHKQUTGDSHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685436 |
Source


|
| Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cyanophenyl)-2-methoxyphenol | |
CAS RN |
1261903-27-8 |
Source


|
| Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














